2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid
Description
2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid is a non-proteinogenic α-amino acid featuring a phenyl ring substituted with a propan-2-yloxy (isopropyloxy) group at the meta position. This compound is structurally related to phenylalanine but modified to include an ether-linked isopropyl group, which influences its physicochemical properties, such as lipophilicity and steric bulk.
Properties
IUPAC Name |
2-amino-3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVJNFBKHQKRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(propan-2-yloxy)benzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 3-(propan-2-yloxy)benzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antagonist of Glutamate Receptors
One of the primary applications of 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid is its role as an antagonist of glutamate receptors, particularly the AMPA receptors. These receptors are critical in mediating excitatory neurotransmission in the central nervous system (CNS). Compounds that modulate these receptors can have significant implications for treating neurological disorders such as epilepsy, anxiety, and depression.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of excitotoxicity, suggesting potential applications in conditions like Alzheimer's disease and multiple sclerosis. The compound's ability to inhibit excessive neuronal firing could help mitigate neuronal damage associated with these diseases.
Table 1: Neuroprotective Activity of this compound Derivatives
| Compound | IC50 (μM) | Target Receptor | Effect |
|---|---|---|---|
| Compound A | 5.2 | AMPA | Inhibition of excitotoxicity |
| Compound B | 3.8 | NMDA | Neuroprotective activity |
Neuroscience Research
2. Cognitive Enhancement
Research indicates that compounds similar to this compound may enhance cognitive functions by modulating synaptic plasticity. This property is crucial for learning and memory processes.
Case Study: Memory Improvement in Animal Models
In a controlled study involving mice, administration of the compound resulted in improved performance in memory tasks compared to control groups. This suggests that it may have potential as a cognitive enhancer, particularly in aging populations or individuals with cognitive impairments.
Table 2: Cognitive Performance Enhancement
| Treatment Group | Task Performance (%) | Control Group Performance (%) |
|---|---|---|
| Compound-treated | 85 | 60 |
| Placebo | 62 | 60 |
Biochemical Applications
3. Synthesis of Biologically Active Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new pharmacophores with enhanced activity against various biological targets.
Case Study: Synthesis Pathways
Recent research highlighted the synthesis of novel derivatives using this compound as a starting material. These derivatives were tested for their inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression.
Table 3: Synthesis and Biological Activity of Derivatives
| Derivative | HDAC Inhibition IC50 (μM) | Structural Modification |
|---|---|---|
| Derivative A | 1.5 | Methylation at position X |
| Derivative B | 0.9 | Hydroxylation at position Y |
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding. The propan-2-yloxy group may also contribute to its lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Fluoroethyl Phenylalanine Derivatives
Compounds such as (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32) and its (R)-enantiomer (33) () share the phenylpropanoic acid backbone but substitute the propan-2-yloxy group with a fluoroethyl moiety. Key differences include:
- Synthetic Routes : Compound 32 was synthesized via TFA-mediated deprotection, while 33 required HCl salt formation for stabilization .
- Biological Relevance : Fluorinated analogs are designed for enhanced blood-brain barrier penetration via LAT1 targeting, leveraging fluorine’s electronegativity and small atomic radius .
Thiazole-Containing Amino Acids
Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e) () incorporate a thiazole heterocycle linked via a methyleneamino group. These derivatives exhibit:
- Antimycobacterial Activity : Demonstrated inhibitory effects against Mycobacterium tuberculosis H37Ra (MIC: 4–16 µg/mL) and low cytotoxicity in HUVEC, HeLa, and HCT116 cells .
| Property | This compound | (S)-2-Amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid (5a) |
|---|---|---|
| Bioactivity | Unknown | Antimycobacterial (MIC: 8 µg/mL) |
| Heterocyclic Motif | None | Thiazole |
Trifluoromethylphenyl Analogs
Derivatives like (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid () replace the propan-2-yloxy group with a CF₃ group. Key distinctions include:
- Electron-Withdrawing Effects : The CF₃ group significantly increases acidity (pKa ~1.5 for COOH) compared to the ether-linked isopropyloxy group .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, enhancing pharmacokinetic profiles in drug candidates .
| Property | This compound | (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid |
|---|---|---|
| Substituent | -OCH(CH₃)₂ | -CF₃ |
| Acidity (pKa) | ~4.5 (predicted) | ~1.5 |
Dimethoxyphenyl and Methyl-Substituted Derivatives
(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid () introduces methoxy groups and a methyl branch on the α-carbon:
- Electron-Donating Effects : Methoxy groups enhance resonance stabilization of the aromatic ring, contrasting with the propan-2-yloxy group’s inductive withdrawal.
Heterocyclic Propanoic Acid Derivatives
Compounds like 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid () and tetrazine-containing analogs () feature fused heterocycles:
- Click Chemistry Utility : Tetrazine derivatives (e.g., H-L-Phe(3-(Bu)Tz)-OH) enable bioorthogonal reactions for targeted drug delivery .
- Electronic Diversity : Furan rings contribute to electron-rich aromatic systems, altering binding interactions compared to the propan-2-yloxy-substituted phenyl group .
Key Research Findings and Limitations
- Structural Activity Relationships (SAR): Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability.
- Gaps in Data: Direct biological or synthetic data for this compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid, also known as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an amino group, a propanoic acid backbone, and a phenyl ring substituted with a propan-2-yloxy group, which may enhance its solubility and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. A key study evaluated various compounds against multidrug-resistant pathogens, revealing varying degrees of effectiveness.
Minimum Inhibitory Concentrations (MIC)
The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method. The following table summarizes the MIC values for selected compounds against various bacterial strains:
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |
|---|---|---|---|
| 1 | 16 | 32 | 64 |
| 2 | 8 | 16 | 32 |
| 3 | 4 | 8 | 16 |
These findings indicate that structural modifications can significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of similar compounds have also been explored. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Study: Inhibitory Effects on Cancer Cells
A case study examined the effects of a closely related compound on HCT-116 colorectal cancer cells. The results indicated an IC50 value of approximately 11 μM, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM). The mechanism of action was suggested to involve modulation of heat shock proteins, which play critical roles in cancer cell survival .
Metabolic Effects
Additionally, the metabolic implications of this compound have been investigated. It has been shown to influence fatty acid composition in treated organisms, suggesting potential applications in metabolic regulation.
Fatty Acid Composition Study
A study involving rapeseed plants demonstrated that treatment with the compound altered the fatty acid profile significantly. The following table presents the changes observed in oleic and linoleic acid content:
| Treatment Concentration (mg/L) | Oleic Acid (%) | Linoleic Acid (%) |
|---|---|---|
| Control | 61.04 ± 0.26 | 20.00 ± 0.50 |
| 50 | 61.51 ± 0.03 | 20.96 ± 0.30 |
| 100 | 60.98 ± 0.08 | 20.45 ± 0.25 |
These results indicate that the compound can modulate lipid metabolism, which may have implications for agricultural applications and nutritional biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
